D-Phenylalanine, N-acetyl-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanine, N-acetyl-2-methoxy- is a synthetic derivative of D-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the phenylalanine structure. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the esterification reaction using methanol and Mukaiyama’s reagent . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using asymmetric hydrogenation techniques . This method ensures the production of the compound with high optical purity and yield, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanine, N-acetyl-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of D-Phenylalanine, N-acetyl-2-methoxy-, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
D-Phenylalanine, N-acetyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for peptide and protein synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.
Medicine: It is used in the synthesis of various drugs, including anti-diabetic and anti-tumor medications.
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-acetyl-2-methoxy- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes like D-aminoacylase and D-amino acid-N-acetyltransferase, leading to the formation of various biologically active compounds . The compound’s effects are mediated through its ability to form amide bonds and interact with other molecules in the cellular environment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Phenylalanine, N-acetyl-2-methoxy- include:
N-Acetyl-D-phenylalanine: A derivative used in similar applications.
Methyl N-acetyl-D-phenylalaninate: Another derivative with comparable properties.
Phenoxy acetamide derivatives: These compounds share structural similarities and are used in various pharmacological applications.
Uniqueness
D-Phenylalanine, N-acetyl-2-methoxy- stands out due to its specific combination of acetyl and methoxy groups, which confer unique chemical properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring high optical purity and specific reactivity.
Properties
CAS No. |
193546-30-4 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
HIIMEBOPSYIMOU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1OC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.